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Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9

(CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9, in complex with its partner

Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[3] This complex

phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for

the transition from abortive to productive transcription elongation.[3][4] In many cancers, there

is a dysregulation of transcriptional processes, leading to the overexpression of anti-apoptotic

proteins and oncogenes.[5] By inhibiting CDK9, LY2857785 effectively reduces the

phosphorylation of RNAP II, leading to a decrease in the levels of short-lived anti-apoptotic

proteins like MCL-1 and XIAP, ultimately inducing apoptosis in cancer cells.[3][4][6] These

application notes provide a comprehensive overview of the in vivo pharmacology of

LY2857785, including detailed experimental protocols and key quantitative data to guide

researchers in their preclinical studies.
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Kinase IC50 (nM)

CDK9 11[2][3]

CDK8 16[2][3]

CDK7 246[2][3]

Table 2: In Vitro Cellular Activity of LY2857785 in U2OS
Cells

Assay IC50 (µM)

CTD P-Ser2 Inhibition 0.089[7]

CTD P-Ser5 Inhibition 0.042[7]

Cell Proliferation Inhibition 0.076[7]

Table 3: In Vitro Cell Proliferation Inhibition of
LY2857785 in Hematologic Tumor Cell Lines (8-hour
exposure)

Cell Line IC50 (µM)

MV-4-11 0.04[7]

RPMI8226 0.2[7]

L363 0.5[7]

Table 4: In Vivo Tumor Growth Inhibition of LY2857785
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Animal Model Cell Line Dosing Regimen
Tumor Growth
Inhibition

Nude Mice MV-4-11 Xenograft i.v. bolus Significant inhibition[7]

Nude Rats MV-4-11 Xenograft 4-hour i.v. infusion Significant inhibition[7]

Nude Rats U87MG Xenograft Not specified Not specified[7]

Nude Mice A375 Xenograft Not specified Not specified[7]

Nude Mice HCT116 Xenograft Not specified Not specified[7]

Signaling Pathway
The primary mechanism of action of LY2857785 is the inhibition of the CDK9/Cyclin T1

complex (P-TEFb), which is a crucial regulator of transcriptional elongation.

Transcriptional Regulation

P-TEFb
(CDK9/Cyclin T1) RNA Polymerase II (RNAP II)Phosphorylates CTD Ser2 Phosphorylated RNAP II

(Elongation Competent) Transcription Elongation Anti-apoptotic Proteins
(e.g., MCL-1, XIAP) ApoptosisInhibitsLY2857785 Inhibits

Click to download full resolution via product page

Mechanism of action of LY2857785.

Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a
Mouse Xenograft Model
This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model in

mice.
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1. Cell Culture
(e.g., MV-4-11)

2. Tumor Implantation
(Subcutaneous injection into nude mice)

3. Tumor Growth Monitoring
(Until tumors reach 150-200 mm³)

4. Animal Randomization
(Vehicle and Treatment Groups)

5. Treatment Administration
(LY2857785 or Vehicle via i.v. bolus)

6. Monitoring
(Tumor volume, body weight, clinical signs)

7. Study Endpoint
(Tumor collection for analysis)

Click to download full resolution via product page

Workflow for a mouse xenograft study.

1. Materials:

Test Compound: LY2857785

Vehicle: 0.9% NaCl (normal saline), pH 5.5-6.0[7]
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Cell Line: Human cancer cell line (e.g., MV-4-11, HCT116, A375)[7]

Animals: Female athymic nude mice, 6-8 weeks old[7]

General Supplies: Sterile syringes and needles, calipers, animal balance, cell culture

reagents.

2. Methods:

2.1. Cell Culture and Implantation:

Culture the chosen cancer cell line under standard conditions.

Harvest cells during the logarithmic growth phase and resuspend in an appropriate

medium (e.g., PBS or Matrigel mixture).

Subcutaneously implant the cells (e.g., 5 x 10^6 cells in 0.2 mL) into the flank of each

mouse.

2.2. Tumor Growth and Animal Randomization:

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: V = (length x width²) x 0.536.[7]

When the mean tumor volume reaches approximately 150-200 mm³, randomize the

animals into treatment and vehicle control groups (n=7-10 animals per group).[7]

2.3. Drug Formulation and Administration:

Prepare a stock solution of LY2857785.

On each day of dosing, dilute the stock solution to the final desired concentration with the

vehicle (0.9% NaCl, pH 5.5-6.0).[7]

Administer LY2857785 or vehicle intravenously (i.v.) via bolus injection in a final volume of

0.2 mL/mouse.[7] The dosing schedule will be study-specific (e.g., once daily, twice

weekly).
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2.4. Monitoring and Endpoint:

Monitor tumor volumes and body weights 2-3 times weekly.

Observe the animals for any clinical signs of toxicity.

The study may be terminated when tumors in the control group reach a predetermined

size or after a specific duration of treatment.

At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Protocol 2: In Vivo Target Inhibition (IVTI) Assay
This protocol is designed to confirm that LY2857785 is hitting its intended target (CDK9) in the

tumor tissue.

1. Materials:

Same as Protocol 1.

Liquid nitrogen.

Reagents for protein extraction and Western blotting.

Primary antibodies against phospho-RNAP II CTD (Ser2) and total RNAP II.

2. Methods:

2.1. Study Setup:

Follow steps 2.1 and 2.2 from Protocol 1 to establish tumors.

Use a smaller group size (n=4 per treatment group, n=6 for vehicle).[7]

2.2. Dosing and Sample Collection:

Administer a single dose of LY2857785 or vehicle as described in step 2.3 of Protocol 1.
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At a predetermined time point post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals via

CO₂ asphyxiation.[7]

Surgically remove the xenograft tumors, flash-freeze them in liquid nitrogen, and store

them at -80°C until analysis.[7]

2.3. Western Blot Analysis:

Homogenize the tumor tissues and extract total protein.

Determine protein concentration using a standard assay (e.g., BCA).

Perform SDS-PAGE and transfer proteins to a membrane.

Probe the membrane with primary antibodies against phospho-RNAP II (Ser2) and total

RNAP II, followed by appropriate secondary antibodies.

Visualize and quantify the protein bands to determine the extent of target inhibition.

Conclusion
LY2857785 has demonstrated potent anti-tumor efficacy in preclinical models of hematologic

and solid tumors.[7] Its mechanism of action, centered on the inhibition of CDK9 and

transcriptional regulation, provides a strong rationale for its investigation as a cancer

therapeutic. The protocols provided herein offer a framework for conducting in vivo

pharmacology studies to further evaluate the efficacy and mechanism of action of LY2857785.

Researchers should adapt these protocols to their specific experimental needs and adhere to

all institutional animal care and use guidelines. Despite its promising preclinical activity, the

clinical development of LY2857785 was discontinued due to toxicities observed in vivo,

suggesting that future efforts in targeting CDK9 should consider these potential on-target

toxicities.[3][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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